molecular formula C18H19N3O3 B14938849 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B14938849
M. Wt: 325.4 g/mol
InChI Key: DADWTLLGYOSYQU-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative characterized by a 4-methylbenzoyl group at position 1 and a 4-nitrophenyl group at position 4 of the piperazine ring. This compound has been studied for its conformational behavior in solution and solid states. NMR and crystallographic analyses by Wodtke et al. (2018) revealed that acyl-functionalized piperazines, including this compound, exhibit distinct conformational preferences influenced by steric and electronic effects of substituents .

Synthetic routes for similar compounds often involve nucleophilic substitution or condensation reactions. For example, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a related intermediate for antifungal triazoles, is synthesized via demethylation of methoxy precursors under mild, metal-free conditions, achieving yields suitable for industrial scale-up .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O3/c1-14-2-4-15(5-3-14)18(22)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h2-9H,10-13H2,1H3

InChI Key

DADWTLLGYOSYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Acylation Reaction: The piperazine ring is first acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Nitration Reaction: The resulting intermediate is then subjected to nitration using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Acyl chlorides, bases like triethylamine.

Major Products:

    Reduction: 1-(4-Methylbenzoyl)-4-(4-aminophenyl)piperazine.

    Substitution: Various acyl-substituted derivatives depending on the acyl chloride used.

Scientific Research Applications

1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative with a benzoyl group and a nitrophenyl group attached to the piperazine ring. It has a molecular formula of C18H19N3O3C_{18}H_{19}N_3O_3 and a molecular weight of 325.37 g/mol .

Potential Applications

This compound is investigated for its potential applications in pharmaceutical development as a lead compound.

  • Pharmacology Piperazine derivatives, including this compound, have been studied for their biological activities, particularly in pharmacology, and may exhibit various effects. Further evaluation through biological assays is necessary to fully understand the scope of their pharmacological potential.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Techniques such as binding assays and enzyme inhibition assays are used. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
  • Unique Properties The unique combination of a methyl group and a nitrophenyl group in this compound may confer distinct advantages in terms of receptor binding and therapeutic efficacy compared to similar compounds.
ApplicationDescription
Pharmaceutical developmentThis compound is being investigated as a lead compound in pharmaceutical development.
PharmacologyPiperazine derivatives, including this compound, have been studied for their biological activities, particularly in pharmacology, and may exhibit various effects. Further evaluation through biological assays is necessary to fully understand the scope of their pharmacological potential.
Interaction studiesInteraction studies involving this compound focus on its binding affinity to various receptors and enzymes. Techniques such as binding assays and enzyme inhibition assays are used. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Unique PropertiesThe unique combination of a methyl group and a nitrophenyl group in this compound may confer distinct advantages in terms of receptor binding and therapeutic efficacy compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and benzoyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Conformation and Electronic Properties

The table below summarizes key analogs and their substituent-driven properties:

Compound Name R1 (Position 1) R4 (Position 4) Key Properties/Applications References
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine 4-Methylbenzoyl 4-Nitrophenyl High lipophilicity; conformational rigidity
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM) 4-Fluorobenzoyl 4-Nitrophenyl Enhanced polarity; moderate solubility in polar solvents
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHES) 4-Bromobenzoyl 4-Nitrophenyl Increased steric bulk; potential for halogen bonding
1-(3-Bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHIW) 3-Bromobenzoyl 4-Nitrophenyl Altered electronic effects due to meta-substitution
1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine 4-Hydroxyphenyl 4-Nitrophenyl Improved water solubility; key intermediate for antifungal triazoles
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl 4-Nitrophenyl High electron-withdrawing effects; converted to amine via hydrogenation
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Flexible benzyl linker; altered binding affinity in docking studies

Key Observations:

  • Electronic Effects: The 4-nitrophenyl group at position 4 is a consistent electron-withdrawing moiety across analogs, enhancing reactivity in reduction reactions (e.g., conversion to amines for further functionalization) .
  • Steric and Solubility Differences:
    • Methylbenzoyl and bromobenzoyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
    • Hydroxyphenyl substitution (as in 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine) improves water solubility, critical for oral bioavailability in antifungal applications .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the 4-position .
  • Biological Assays : Test derivatives in standardized MIC (microbroth dilution) and antioxidant (ABTS/DPPH) assays to correlate substituent effects with activity .

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